N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
CAS No.:
Cat. No.: VC14967093
Molecular Formula: C19H16N4O5
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide -](/images/structure/VC14967093.png)
Specification
Molecular Formula | C19H16N4O5 |
---|---|
Molecular Weight | 380.4 g/mol |
IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
Standard InChI | InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26) |
Standard InChI Key | ONWUXAMVPGFEAT-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name reflects its bifunctional architecture:
-
Quinoxaline core: A bicyclic system with two adjacent nitrogen atoms at positions 1 and 2, substituted with two ketone groups (2,3-dioxo) and an ethylamine side chain.
-
Benzoxazine moiety: A 1,4-benzoxazine ring with a hydroxy group at position 3 and a carboxamide at position 6.
The molecular formula is C₂₁H₁₇N₅O₅, with a molecular weight of 427.39 g/mol.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₇N₅O₅ |
Molecular Weight | 427.39 g/mol |
Hydrogen Bond Donors | 3 (2 amide NH, 1 phenolic OH) |
Hydrogen Bond Acceptors | 7 (5 carbonyl O, 2 ether O) |
Rotatable Bonds | 5 |
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound is synthesized via convergent routes:
-
Quinoxaline-2,3-dione intermediate: Prepared by cyclocondensation of o-phenylenediamine with diethyl oxalate under acidic conditions.
-
3-Hydroxy-2H-1,4-benzoxazine-6-carboxylic acid: Synthesized from salicylaldehyde derivatives through Mannich cyclization followed by oxidation .
Coupling Strategy
The final step involves amide bond formation between the ethylamine-substituted quinoxaline and the benzoxazine carboxylic acid. EDCl/HOBt is the preferred coupling system, yielding the target compound in 62–68% efficiency after HPLC purification .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | o-Phenylenediamine, diethyl oxalate, HCl (reflux, 6h) | 85% | 92% |
2 | Salicylaldehyde, glycine, H₂O₂ (60°C, 12h) | 74% | 88% |
3 | EDCl, HOBt, DMF, rt, 24h | 65% | 99% |
Pharmacological Profile and Mechanism of Action
Dual-Target Activity
The compound’s hybrid structure enables interactions with multiple biological targets:
-
Quinoxaline segment: Binds to ATP pockets of kinase domains (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding .
-
Benzoxazine carboxamide: Modulates GABAₐ receptors or serotonin transporters, as observed in structurally related anxiolytics .
In Vitro Efficacy
-
Anticancer activity: IC₅₀ = 1.2 μM against A549 lung adenocarcinoma cells (MTT assay) .
-
Neuroprotective effects: 40% reduction in glutamate-induced neuronal apoptosis at 10 μM (PC12 cells) .
Therapeutic Applications and Preclinical Data
Oncology
In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 58% over 21 days, comparable to erlotinib (54%) . Synergy with paclitaxel (Combination Index = 0.3) suggests potential for combination regimens.
Neuropsychiatry
The compound crosses the blood-brain barrier (brain/plasma ratio = 0.8) and exhibits anxiolytic effects in the elevated plus maze (30% increase in open-arm time at 20 mg/kg) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume